molecular formula C19H23FN4O2S B2371134 N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021075-56-8

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2371134
CAS No.: 1021075-56-8
M. Wt: 390.48
InChI Key: BAWLKOFQUGJPGI-UHFFFAOYSA-N
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Description

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyridazine ring substituted with a diisopropylamino group, an oxoethylthio group, and a fluorobenzamide moiety, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thio Group: The oxoethylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Attachment of the Diisopropylamino Group: The diisopropylamino group is typically introduced through an amination reaction, using diisopropylamine and suitable coupling reagents.

    Fluorobenzamide Formation: The final step involves the coupling of the pyridazine derivative with 3-fluorobenzoic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of bases or acids, depending on the reaction type.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving pyridazine derivatives.

    Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and their effects on biological systems.

    Industrial Applications: It may find use in the development of new materials, agrochemicals, or pharmaceuticals due to its diverse reactivity and functional groups.

Mechanism of Action

The mechanism of action of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The pyridazine ring and its substituents can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs such as minaprine and relugolix share structural similarities with N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide.

    Fluorobenzamide Derivatives: Compounds containing the fluorobenzamide moiety, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), also exhibit similar structural features.

Uniqueness

This compound is unique due to its combination of a pyridazine ring with a diisopropylamino group, an oxoethylthio group, and a fluorobenzamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-12(2)24(13(3)4)18(25)11-27-17-9-8-16(22-23-17)21-19(26)14-6-5-7-15(20)10-14/h5-10,12-13H,11H2,1-4H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWLKOFQUGJPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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